N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of fluorophenyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Scientific Research Applications
N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of fluorophenyl and oxadiazole groups, which confer specific chemical and biological properties that are not found in the other compounds.
Properties
Molecular Formula |
C22H15F2N3O3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C22H15F2N3O3/c23-15-8-10-16(11-9-15)25-20(28)13-29-17-5-3-4-14(12-17)21-26-22(30-27-21)18-6-1-2-7-19(18)24/h1-12H,13H2,(H,25,28) |
InChI Key |
GJMHJLCPYSURLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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